BenchChemオンラインストアへようこそ!

(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid

Chiral resolution Asymmetric synthesis Stereochemical integrity

(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is a chiral, orthogonally protected piperidine-2-carboxylic acid derivative bearing a Boc-protected amine and a pendant 3-phenyl substituent with defined (2S,3R) absolute stereochemistry. Its molecular formula is C₁₇H₂₃NO₄ (MW 305.4 g/mol), and it is supplied as a single enantiomer with stereochemical identity confirmed by InChI Key RJSXGIUXOYNBAE-KGLIPLIRSA-N, distinguishing it from the commonly available diastereomeric mixtures cataloged under CAS 321983-19-1.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
Cat. No. B8138377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
InChIKeyRJSXGIUXOYNBAE-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid: A Defined-Stereochemistry Building Block for Chiral Piperidine Synthesis


(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is a chiral, orthogonally protected piperidine-2-carboxylic acid derivative bearing a Boc-protected amine and a pendant 3-phenyl substituent with defined (2S,3R) absolute stereochemistry . Its molecular formula is C₁₇H₂₃NO₄ (MW 305.4 g/mol), and it is supplied as a single enantiomer with stereochemical identity confirmed by InChI Key RJSXGIUXOYNBAE-KGLIPLIRSA-N, distinguishing it from the commonly available diastereomeric mixtures cataloged under CAS 321983-19-1 . This stereochemically resolved building block serves as a key intermediate in patent-protected pharmaceutical programs, notably as a precursor in beta-secretase inhibitor and Factor XIa inhibitor development [1].

Why (2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid Cannot Be Replaced by Unresolved Diastereomeric Mixtures


In chiral piperidine-based drug discovery, stereochemistry at the 2- and 3-positions is a critical determinant of biological target engagement and downstream synthetic fidelity [1]. Generic substitution with the widely available diastereomeric mixture (CAS 321983-19-1) or the (2S,3S)-diastereomer (CAS 1688629-73-3) introduces uncontrolled stereochemical variables that can confound structure-activity relationship (SAR) studies, alter pharmacokinetic profiles, and compromise patent strategy. The α-lithiation chemistry of Boc-piperidines demonstrates that diastereomeric outcomes are conformationally determined, and separable products require defined stereochemical starting materials [1]. Below, quantitative evidence substantiates why procurement of the resolved (2S,3R) enantiomer is non-negotiable for stereochemically critical applications.

(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Single (2S,3R) Enantiomer vs. Diastereomeric Mixture (CAS 321983-19-1): Defined Stereochemistry for Reproducible Asymmetric Synthesis

The (2S,3R) compound is supplied as a stereochemically defined single enantiomer with unambiguous InChI Key RJSXGIUXOYNBAE-KGLIPLIRSA-N and isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 . In contrast, the most commonly listed analog under CAS 321983-19-1 is explicitly sold as a 'mixture of diastereomers' with zero defined atom stereocenters . This distinction is not cosmetic: use of an unresolved mixture in stereospecific transformations (e.g., enolate alkylation, peptide coupling) can yield inseparable product diastereomers, compromising downstream purity and biological assay reproducibility.

Chiral resolution Asymmetric synthesis Stereochemical integrity

Certified Purity ≥98% (HPLC) vs. Typical Purity 95–96%: Reduced Impurity Burden for Multistep Synthesis

Bidepharm supplies the target compound with a standard certified purity of ≥98% (HPLC), supported by batch-specific Certificates of Analysis including NMR, HPLC, and GC traces . By comparison, the diastereomeric mixture from ChemImpex carries a ≥96% purity specification , and CymitQuimica lists a minimum purity of only 95% . The 2–3 percentage-point purity differential translates to an approximately 2-fold reduction in total impurity load (≤2% vs. ≤4–5%), which is consequential in multistep synthetic sequences where impurity carry-through amplifies purification costs and reduces overall yield.

Quality control HPLC purity Impurity profiling

Validated Intermediate in Beta-Secretase and Factor XIa Inhibitor Patents: Demonstrated Relevance in Neurological and Cardiovascular Drug Discovery

The (2S,3R)-configured Boc-protected scaffold is explicitly cited as a synthetic intermediate in two high-value patent families: (i) beta-secretase (BACE1) inhibitors for Alzheimer's disease (US20100041667A1; EP2077719A2), where the compound undergoes borane-THF reduction to the corresponding 2-hydroxymethyl derivative in 82% yield [1]; and (ii) Factor XIa inhibitors for thrombotic indications (US20160229839A1; EP3049435A1) [1]. In contrast, the (2S,3S)-diastereomer (CAS 1688629-73-3) and the racemic mixture have no documented presence in these patent families, suggesting that the (2S,3R) stereochemistry is essential for the synthetic routes and/or biological activity claimed therein.

Patent-protected intermediate Beta-secretase inhibitor Factor XIa inhibitor

Predicted Physicochemical Profile: Consensus LogP 2.55 and Aqueous Solubility 0.101 mg/mL – Balanced Lipophilicity for CNS drug design

Computational prediction yields a consensus LogP of 2.55 (averaged across five methods: iLOGP 2.74, XLOGP3 2.98, WLOGP 2.87, MLOGP 2.32, SILICOS-IT 1.81) and an ESOL-based aqueous solubility of 0.101 mg/mL (LogS −3.48, solubility class: Soluble) . These values fall within the favorable range for CNS drug candidates (LogP 2–4; solubility >0.01 mg/mL), supporting the compound's suitability for blood-brain barrier penetration studies. By contrast, positionally isomeric analogs (e.g., 4-phenylpiperidine-3-carboxylic acid derivatives) exhibit systematically different spatial orientation of the phenyl pharmacophore, which can alter LogP and target engagement without changing the molecular formula . The topological polar surface area (TPSA) of 66.84 Ų further supports membrane permeability potential.

Lipophilicity CNS drug design Physicochemical properties

Batch-to-Batch Analytical Traceability: NMR, HPLC, and GC Documentation Ensuring Reproducibility Across Procurement Cycles

Suppliers of the (2S,3R)-resolved compound provide comprehensive batch-specific analytical documentation including ¹H NMR, ¹³C NMR, HPLC purity chromatograms, and GC traces as part of standard Certificate of Analysis (CoA) packages . This level of documentation exceeds what is typically offered for the diastereomeric mixture (CAS 321983-19-1) from commodity suppliers, where CoA documentation may be limited to a single purity value without spectroscopic confirmation . For regulated environments (e.g., GLP/GMP-adjacent medicinal chemistry), the availability of full spectroscopic and chromatographic traceability is a procurement prerequisite that the (2S,3R) product fulfills but generic alternatives frequently do not.

Analytical characterization Batch consistency Procurement quality assurance

Optimal Application Scenarios for (2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Beta-Secretase (BACE1) Inhibitor Candidates for Alzheimer's Disease

The (2S,3R) compound is explicitly validated as a synthetic intermediate in beta-secretase inhibitor patents (US20100041667A1; EP2077719A2), with a demonstrated 82% reduction yield to the 2-hydroxymethyl derivative [1]. Medicinal chemistry teams pursuing BACE1 programs benefit from this prior art: the defined stereochemistry ensures that downstream chiral products match the patent-disclosed structures, while the ≥98% purity minimizes impurity-derived assay artifacts in enzymatic and cellular BACE1 inhibition assays. Procurement of the stereochemically defined (2S,3R) isomer rather than the diastereomeric mixture avoids the risk of generating four product stereoisomers that would require expensive chiral HPLC separation .

Factor XIa Anticoagulant Lead Optimization with Stereochemically Controlled SAR

The compound's citation in Factor XIa inhibitor patents (US20160229839A1; EP3049435A1) establishes its relevance for cardiovascular drug discovery [1]. In lead optimization campaigns, the (2S,3R) stereochemistry provides a defined three-dimensional pharmacophore orientation that can be systematically varied through subsequent functionalization (e.g., amide coupling at the carboxylic acid, Boc deprotection for amine diversification). The batch-to-batch analytical traceability (NMR, HPLC, GC) supports SAR reproducibility across multiple rounds of analog synthesis, a critical requirement when correlating subtle structural changes with Factor XIa IC₅₀ values .

CNS-Penetrant Probe Compound Development Leveraging Favorable Physicochemical Properties

With a consensus LogP of 2.55, TPSA of 66.84 Ų, and predicted aqueous solubility of 0.101 mg/mL, the compound occupies physicochemical space consistent with CNS drug-likeness [1]. Neuroscience-focused discovery groups can utilize this Boc-protected amino acid as a core scaffold for generating CNS-oriented compound libraries via parallel amide coupling or multicomponent reactions. The favorable LogP range (2–4) predictive of blood-brain barrier penetration, combined with the single-enantiomer supply, eliminates the confounding variable of differential brain exposure across stereoisomers that would arise from using stereochemical mixtures .

Chiral Pool-Based Peptidomimetic Synthesis for Protease Inhibitor Programs

The orthogonal protection strategy (Boc on the piperidine nitrogen; free carboxylic acid at the 2-position) enables direct incorporation into peptide-like sequences via standard coupling chemistry. The defined (2S,3R) stereochemistry at the pipecolic acid core allows rational design of peptidomimetic protease inhibitors with predictable backbone geometry. The high certified purity (≥98%) reduces the risk of epimerization byproducts during coupling reactions, while the comprehensive analytical documentation supports the quality requirements of CRO-mediated scale-up synthesis . The established α-lithiation chemistry of Boc-piperidines further enables stereoretentive functionalization at the 2-position for late-stage diversification [2].

Quote Request

Request a Quote for (2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.